N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
Description
Properties
Molecular Formula |
C21H20N2O2S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H20N2O2S/c1-25-19-8-6-14(7-9-19)21-23-18(13-26-21)12-20(24)22-17-10-15-4-2-3-5-16(15)11-17/h2-9,13,17H,10-12H2,1H3,(H,22,24) |
InChI Key |
NUOBCXAFXWHGTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
A common route involves reductive amination of 2,3-dihydro-1H-inden-2-one with ammonia or a primary amine. Key steps include:
-
Oxidation : 2,3-Dihydro-1H-indene is oxidized to 2,3-dihydro-1H-inden-2-one using agents like KMnO₄ or CrO₃.
-
Reduction : The ketone is converted to the amine via catalytic hydrogenation (H₂/Pd-C) or borohydride reduction (NaBH₃CN).
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 75–85% | |
| Reduction | NaBH₃CN, MeOH, RT | 80–90% |
Synthesis of 2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid
Thiazole Ring Formation
The thiazole core is synthesized via cyclization of 4-methoxybenzyl thiourea with α-haloacetophenone derivatives. Critical steps include:
-
Thiourea Preparation : Condensation of 4-methoxybenzylamine with carbon disulfide in basic conditions.
-
Cyclization : Reaction with 2-bromoacetophenone under acidic (H₂SO₄) or basic (NaOH) conditions.
Optimized Conditions :
Acetic Acid Derivatization
The acetamide intermediate is hydrolyzed to the free acid using:
Yield Comparison :
| Method | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| Saponification | LiOH, H₂O/THF | THF | 85% | |
| Enzymatic | Lipase PS, toluene | Toluene | 60% |
Coupling Reaction for Amide Bond Formation
The final step involves coupling 2,3-dihydro-1H-inden-2-amine with 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid. Common methods include:
Carbodiimide-Mediated Coupling
Reagents :
-
EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole.
-
Solvent : DMF or DCM.
Procedure :
-
Activate the carboxylic acid with EDC/HOBt for 30–60 minutes.
Alternative Methods
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| HATU | HATU, DIPEA | Higher efficiency | Higher cost |
| DCC | DCC, DMAP | Mild conditions | Requires anhydrous conditions |
Purification and Characterization
Spectroscopic Data
Key Peaks :
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR | δ 4.67 (d, 2H, CH₂), 3.45 (d, 2H, CH₂), 2.75 (s, 2H, CH₂) | |
| IR | 1650 cm⁻¹ (C=O), 3200 cm⁻¹ (N–H) | |
| MS | m/z 364.5 [M+H]⁺ |
Industrial-Scale Optimization
Cost-Efficient Routes
Yield Enhancements
| Modification | Impact | Yield Improvement | Reference |
|---|---|---|---|
| Microwave Assistance | Accelerates cyclization | +15% | |
| Phase-Transfer Catalysis | Improves solubility | +10% |
Critical Challenges and Solutions
Regioselectivity in Thiazole Formation
Problem : Competing 5-substituted thiazole isomers.
Solution : Use electron-deficient α-haloacetophenones to direct cyclization to the 4-position.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound is primarily researched for its potential as a therapeutic agent. Its structural components suggest it may interact with specific biological targets, making it a candidate for drug development.
- Anticancer Activity: Similar compounds have shown significant anticancer properties. For instance, derivatives of thiazole have been reported to induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines, including breast and lung cancers. The structure of N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide may enhance these effects due to its unique thiazole and indane moieties .
Mechanism of Action:
The proposed mechanism involves the inhibition of key enzymes involved in cancer metabolism. Molecular docking studies suggest that this compound can effectively bind to target proteins, influencing their activity and stability .
Biological Targets:
Research indicates that compounds similar to this compound can interact with various biological targets:
- Enzyme Inhibition: It may inhibit enzymes such as histone deacetylases (HDAC) and thymidylate synthase, which are critical in cancer cell proliferation .
Case Studies:
Several studies have documented the anticancer efficacy of related compounds:
| Study | Compound Tested | Key Findings |
|---|---|---|
| Thiazole Derivatives | Induced apoptosis with EC50 values as low as 2 nM | |
| Indole-based Compounds | Inhibited proliferation in multiple cancer cell lines |
Material Science
Synthesis of Novel Materials:
The unique structural features of this compound allow its use in the synthesis of advanced materials with specific electronic properties. Research has indicated that compounds with similar structures can be utilized in organic electronics and photonic devices due to their semiconducting properties.
Synthetic Routes
Preparation Methods:
The synthesis of this compound typically involves several steps:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It could bind to specific receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect various cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Thiazole-Acetamide Framework
The target compound shares a thiazole-acetamide backbone with several analogues:
- Mirabegron (): Contains a 2-amino-1,3-thiazol-4-yl group linked to a β3-adrenoceptor-targeting phenyl-ethylamine chain. The absence of the indenyl group in mirabegron highlights how substituents dictate receptor selectivity .
- Anti-infective thiazolotriazoles (): Compounds like 26–29 feature a thiazolo[2,3-c][1,2,4]triazole fused ring system, with a 4-methoxyphenyl group and variable amino substituents (e.g., morpholino, piperazinyl). These modifications enhance solubility and anti-infective activity .
Substituent Variations
- Indenyl vs. Aromatic/Non-Aromatic Groups: The dihydroindenyl group in the target compound contrasts with the 5-(methylsulfonyl)indenyl group in ’s compound, which may alter metabolic stability . In antitumor agent 3.1.3 (), a benzothiazole-thiazolidinone hybrid with a 4-chlorophenyl group demonstrates how halogen substitutions can enhance cytotoxicity .
- Methoxyphenyl as a Common Motif :
Pharmacological Activity Comparison
Anti-Infective Activity
- Thiazolotriazole derivatives () exhibit anti-infective properties, with compound 27 (78% yield) showing enhanced activity due to morpholino substituents. The target compound’s indenyl group may confer distinct pharmacokinetic profiles .
Anticancer Activity
Receptor-Specific Effects
- Mirabegron () exemplifies how subtle structural changes (e.g., β-hydroxy-phenethylamine chain) shift activity toward β3-adrenoceptor agonism. The target compound’s indenyl group may favor interactions with alternative targets, such as kinases or proteases .
Physicochemical Properties
- Lipophilicity: The 4-methoxyphenyl and indenyl groups increase logP compared to polar substituents like morpholino () or sulfonyl ().
- Solubility: Amino substituents (e.g., piperazinyl in ) improve aqueous solubility, whereas the indenyl group may reduce it .
Biological Activity
N-(2,3-dihydro-1H-inden-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure comprises an indene moiety linked to a thiazole derivative through an acetamide functional group. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Modulation : It has been shown to interact with certain receptors, potentially modulating signal transduction pathways critical in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a screening assay conducted against a panel of cancer cell lines revealed varying degrees of cytotoxicity:
| Cell Line | Sensitivity |
|---|---|
| K-562 (Leukemia) | Moderate |
| HCT-15 (Colon) | Low |
| SK-MEL-5 (Melanoma) | Low |
These findings suggest that while the compound exhibits some activity against specific cancer types, further optimization may be necessary to enhance its efficacy.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. The presence of the thiazole ring is associated with a broad spectrum of activity against various bacterial strains. Studies indicate that it may inhibit bacterial growth through interference with cell wall synthesis or enzyme activity.
Study 1: Anticancer Screening
A study published in Molecular Pharmacology evaluated the anticancer activity of this compound against multiple cancer cell lines using the National Cancer Institute's protocols. The results indicated that while some cell lines showed sensitivity at concentrations around 10 µM, overall cytotoxicity was relatively low compared to standard chemotherapeutics .
Study 2: Mechanistic Insights
Research published in Journal of Medicinal Chemistry explored the mechanism by which this compound interacts with target enzymes. The study utilized kinetic assays to demonstrate that the compound acts as a reversible inhibitor of specific kinases involved in cancer progression .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis of structurally complex acetamide-thiazole derivatives typically involves multi-step reactions. Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often preferred for coupling reactions to minimize side products .
- Temperature control : Reactions involving thiazole ring formation may require reflux conditions (e.g., 80–100°C) to achieve optimal cyclization .
- Protection/deprotection strategies : Use of trityl or other protecting groups for nitrogen atoms can prevent unwanted side reactions during intermediate steps .
- Purification : Column chromatography or recrystallization (e.g., using ethanol-DMF mixtures) ensures high purity, as validated by HPLC or TLC monitoring .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing its molecular structure?
- NMR spectroscopy : - and -NMR are essential for confirming substituent positions on the indene and thiazole rings. Chemical shifts for methoxy groups (~3.8 ppm in -NMR) and thiazole protons (6.5–8.5 ppm) are diagnostic .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, the dihedral angle between the indene and thiazole moieties can reveal conformational stability .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for verifying acetamide linkages .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity.
- pH-dependent stability studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via UV-Vis or HPLC .
- Light sensitivity : Exposure to UV/visible light in controlled environments can identify photodegradation products .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across different assays?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) at multiple concentrations to rule out false positives/negatives.
- Target selectivity profiling : Use kinase panels or receptor-binding assays to confirm specificity. For example, thiazole derivatives may off-target MAPK or PI3K pathways .
- Metabolic interference testing : Co-incubate with liver microsomes to assess if metabolites contribute to observed activity discrepancies .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological potency?
- Substituent variation : Systematically modify the 4-methoxyphenyl group (e.g., replace with halogenated or bulky aryl groups) to evaluate steric/electronic effects on target binding .
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to assess impact on solubility and potency .
- Molecular docking : Use software like AutoDock to predict binding modes with therapeutic targets (e.g., COX-2 for anti-inflammatory activity) .
Q. What experimental approaches are recommended for elucidating its mechanism of action in complex biological systems?
- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics can identify differentially expressed genes/proteins in treated cell lines .
- Kinase activity profiling : Use phospho-specific antibodies or activity-based probes to map signaling pathway modulation .
- In vivo pharmacokinetics : Conduct bioavailability studies in rodent models, with LC-MS/MS quantification of plasma and tissue concentrations .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
- Solvent screening : Test crystallization in mixed solvents (e.g., DCM/hexane or acetone/water) to induce slow nucleation .
- Temperature gradients : Gradual cooling from 40°C to 4°C can improve crystal quality.
- Co-crystallization additives : Small molecules (e.g., glycerol) or ions (e.g., Zn) may stabilize lattice formation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Amide coupling | DMF, 80°C, 12h | 65 | 92% |
| 2 | Thiazole cyclization | Acetic acid reflux, 5h | 78 | 95% |
| 3 | Deprotection | TFA/DCM, rt, 2h | 90 | 98% |
| Adapted from multi-step syntheses of analogous compounds . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
